



# Application Note & Protocols: CRISPR-Cas9 Screen to Identify Genetic Modifiers of Brigatinib Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Brigatinib C |           |
| Cat. No.:            | B12378538    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][4] Brigatinib also demonstrates inhibitory activity against other kinases, including ROS1 and mutated forms of the Epidermal Growth Factor Receptor (EGFR).[1][5][6] Despite its efficacy, both intrinsic and acquired resistance can limit its clinical benefit. Identifying the genetic factors that modify sensitivity to Brigatinib is crucial for understanding resistance mechanisms, discovering novel drug targets for combination therapies, and developing patient stratification biomarkers.

A genome-wide CRISPR-Cas9 loss-of-function screen is a powerful, unbiased approach to systematically identify genes whose inactivation results in either increased resistance or enhanced sensitivity to a drug.[7][8] This application note provides a comprehensive overview and detailed protocols for performing a CRISPR-Cas9 knockout screen to uncover genetic modifiers of Brigatinib sensitivity in cancer cell lines.

### **Data Presentation**

Table 1: In Vitro Activity of Brigatinib Against ALK+ Cell Lines and ALK Mutants



This table summarizes the inhibitory concentrations (IC50) of Brigatinib against various ALK-positive cell lines and specific ALK resistance mutations, demonstrating its potent and broad activity.

| Cell Line /<br>Mutant | ALK<br>Fusion/Mutatio<br>n Status | Brigatinib IC50<br>(nmol/L) | Crizotinib IC50<br>(nmol/L) | Reference |
|-----------------------|-----------------------------------|-----------------------------|-----------------------------|-----------|
| H3122                 | EML4-ALK v1                       | 10                          | 120                         | [9]       |
| STE-1                 | EML4-ALK v1                       | 14                          | 125                         | [9]       |
| H2228                 | EML4-ALK v3                       | 31                          | 373                         | [10]      |
| Ba/F3                 | EML4-ALK<br>L1196M                | 23                          | 291                         | [11]      |
| Ba/F3                 | EML4-ALK<br>G1202R                | 91                          | 1,960                       | [11]      |
| Ba/F3                 | EML4-ALK<br>C1156Y                | 14                          | 200                         | [9]       |
| Ba/F3                 | EML4-ALK<br>F1174L                | 47                          | 376                         | [9]       |

# Table 2: Potential Genetic Modifiers of ALK/EGFR Inhibitor Sensitivity Identified in CRISPR Screens

This table lists candidate genes identified in published CRISPR screens that modulate sensitivity to various ALK or EGFR inhibitors. These serve as examples of the types of "hits" that could be expected from a screen with Brigatinib.



| Gene<br>Knockout | Associated<br>Inhibitor(s) | Effect on<br>Sensitivity | Pathway/Funct<br>ion                            | Reference |
|------------------|----------------------------|--------------------------|-------------------------------------------------|-----------|
| NF2              | Alectinib,<br>Lorlatinib   | Resistance               | Tumor<br>Suppressor,<br>Hippo Pathway           | [12]      |
| PTEN             | Alectinib,<br>Lorlatinib   | Resistance               | Tumor<br>Suppressor,<br>PI3K/AKT<br>Pathway     | [12]      |
| MIG6 (ERRFI1)    | Alectinib,<br>Lorlatinib   | Resistance               | EGFR Negative<br>Regulator                      | [12]      |
| MED12            | Alectinib,<br>Lorlatinib   | Resistance               | Mediator<br>Complex,<br>Transcription           | [12]      |
| RIC8A            | Erlotinib                  | Sensitization            | G-alpha Protein<br>Activation, YAP<br>Signaling | [13][14]  |
| ARIH2            | Erlotinib                  | Resistance               | Cullin-5 E3<br>Complex                          | [13][14]  |
| KEAP1            | JQ1 (BET inhibitor)        | Sensitization            | NRF2 Repressor,<br>Oxidative Stress             | [8]       |
| ATP2C1           | JQ1 (BET<br>inhibitor)     | Sensitization            | Calcium/Mangan<br>ese Transporter               | [8]       |

# Signaling Pathways and Experimental Workflows Brigatinib Mechanism of Action

Brigatinib primarily functions by binding to the ATP-binding pocket of the ALK protein, which blocks its kinase activity and inhibits the autophosphorylation and activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3][4] These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[15][16][17]





Click to download full resolution via product page

Caption: ALK signaling pathways inhibited by Brigatinib.

## **CRISPR-Cas9 Screening Workflow**

The overall workflow involves introducing a pooled sgRNA library into Cas9-expressing cells, applying drug selection with Brigatinib, and identifying genes whose knockout is enriched (resistance) or depleted (sensitivity) in the surviving cell population through next-generation sequencing.





Click to download full resolution via product page

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

# **Experimental Protocols**

# Protocol 1: Generation of a Cas9-Expressing Stable Cell Line

Objective: To create a cancer cell line that constitutively expresses the Cas9 nuclease, which is a prerequisite for a pooled CRISPR knockout screen.

Materials:



- ALK-positive cancer cell line (e.g., H3122, H2228)
- LentiCas9-Blast plasmid (or similar vector with Cas9 and a selection marker)
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells
- Transfection reagent (e.g., Lipofectamine 3000)
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- Blasticidin (or other appropriate selection antibiotic)
- Polybrene

#### Methodology:

- Lentivirus Production: a. Co-transfect HEK293T cells with the LentiCas9-Blast plasmid and the packaging plasmids using a suitable transfection reagent. b. After 48-72 hours, harvest the supernatant containing the lentiviral particles. c. Filter the supernatant through a 0.45 μm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
- Transduction: a. Seed the target ALK-positive cancer cells in a 6-well plate. b. The next day, infect the cells with the Cas9-lentivirus at various multiplicities of infection (MOIs) in the presence of Polybrene (4-8 μg/mL).
- Selection: a. 48 hours post-transduction, replace the medium with fresh medium containing
  the selection antibiotic (e.g., Blasticidin). The appropriate concentration should be
  determined beforehand from a kill curve on the parental cell line. b. Continue to culture the
  cells under selection pressure, replacing the medium every 2-3 days, until all non-transduced
  control cells have died.
- Expansion and Validation: a. Expand the surviving pool of antibiotic-resistant cells. b.
   Validate Cas9 expression and activity via Western Blot for the Cas9 protein and a functional assay (e.g., SURVEYOR assay or T7E1 assay after transducing with a control sgRNA



targeting a non-essential gene).[18] c. Freeze down vials of the validated Cas9-expressing stable cell line.

#### Protocol 2: Pooled CRISPR-Cas9 Knockout Screen

Objective: To perform a genome-scale screen to identify genes that modify Brigatinib sensitivity.

#### Materials:

- Validated Cas9-expressing stable cell line
- Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
- Puromycin (or other antibiotic corresponding to the sgRNA vector)
- Brigatinib (dissolved in DMSO)
- DMSO (vehicle control)
- Genomic DNA extraction kit
- High-fidelity polymerase for PCR
- Primers for amplifying the sgRNA cassette
- Next-Generation Sequencing (NGS) platform

#### Methodology:

- Library Transduction: a. Plate a sufficient number of Cas9-expressing cells to achieve at least 300-500x coverage of the sgRNA library (e.g., for a library of 100,000 sgRNAs, use 30-50 million cells). b. Transduce the cells with the pooled sgRNA library at a low MOI (0.2-0.4) to ensure that most cells receive a single sgRNA.
- Selection of Transduced Cells: a. 48 hours post-transduction, begin selection with puromycin
  to eliminate non-transduced cells. b. Maintain selection for 2-4 days until a control plate of
  non-transduced cells shows complete cell death.



- Brigatinib Treatment: a. After selection, harvest a baseline cell sample (T=0) and freeze the
  pellet for later gDNA extraction. b. Split the remaining cell population into two main arms: a
  control arm treated with DMSO and a treatment arm treated with Brigatinib. c. The
  concentration of Brigatinib should be pre-determined to be the IC50-IC80 dose after 10-14
  days of treatment, allowing for the selection of resistant cells while maintaining a sufficient
  population for analysis. d. Culture the cells for 14-21 days, passaging as needed and
  maintaining library representation (i.e., do not let cell numbers fall below the library coverage
  level).
- Sample Collection and gDNA Extraction: a. At the end of the screen, harvest cell pellets from both the DMSO and Brigatinib arms. b. Extract genomic DNA (gDNA) from the T=0, DMSO, and Brigatinib samples using a commercial kit.
- sgRNA Amplification and Sequencing: a. Use a two-step PCR protocol to amplify the sgRNA-containing cassettes from the gDNA. The first PCR amplifies the region, and the second adds sequencing adapters and barcodes. b. Pool the barcoded PCR products and perform NGS to determine the read counts for each sgRNA in each sample.
- Data Analysis: a. Align sequencing reads to the sgRNA library reference to get raw read counts. b. Normalize the counts and compare the sgRNA representation in the Brigatinib-treated sample to the DMSO-treated (or T=0) sample using statistical packages like MAGeCK or edgeR.[19] c. "Hits" are identified as genes for which the corresponding sgRNAs are significantly depleted (sensitizers) or enriched (resistance modifiers) in the Brigatinib-treated population.

### **Protocol 3: Hit Validation**

Objective: To confirm that the knockout of a candidate gene identified in the primary screen truly modifies Brigatinib sensitivity.

#### Materials:

- Cas9-expressing stable cell line
- Individual sgRNA constructs (at least two different sgRNAs per gene) targeting the hit gene(s)



- A non-targeting control sgRNA construct
- Brigatinib
- Reagents for cell viability/proliferation assay (e.g., CellTiter-Glo, Resazurin, or Crystal Violet)
   [20][21]

#### Methodology:

- Individual Gene Knockout: a. Transduce the Cas9-expressing cell line with lentivirus carrying
  individual sgRNAs for the hit gene(s) or a non-targeting control. b. Select the transduced
  cells with the appropriate antibiotic. c. Verify successful gene knockout via Sanger
  sequencing of the target locus (to detect indels) and/or Western Blot to confirm loss of
  protein expression.
- Cell Viability Assay: a. Seed the validated knockout cells and control cells into 96-well plates.
   b. The next day, treat the cells with a range of **Brigatinib c**oncentrations (e.g., a 10-point, 3-fold serial dilution). Include a DMSO-only control. c. Incubate for 72-96 hours. d. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo for ATP levels, which indicates metabolic activity).[21]
- Data Analysis: a. Normalize the viability data to the DMSO-treated control for each cell line.
   b. Plot the dose-response curves and calculate the IC50 values. c. A significant rightward shift in the IC50 for the knockout cells compared to the control indicates that loss of the gene confers resistance. A leftward shift indicates sensitization.
- Colony Formation Assay (Long-Term Survival): a. Seed a low number of knockout and
  control cells in 6-well plates. b. Treat with a fixed, clinically relevant concentration of
  Brigatinib or DMSO. c. Allow cells to grow for 10-14 days, until visible colonies form. d. Fix,
  stain (e.g., with crystal violet), and count the colonies. A greater number or size of colonies in
  the knockout line under Brigatinib treatment confirms a resistance phenotype.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. nbinno.com [nbinno.com]
- 2. Brigatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Brigatinib used for? [synapse.patsnap.com]
- 5. Application and Pharmacology of Brigatinib\_Chemicalbook [m.chemicalbook.com]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR-Cas9 knockout screens Wikipedia [en.wikipedia.org]
- 8. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC [ouci.dntb.gov.ua]
- 15. Anaplastic lymphoma kinase: signalling in development and disease PMC [pmc.ncbi.nlm.nih.gov]
- 16. profiles.foxchase.org [profiles.foxchase.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. youtube.com [youtube.com]
- 19. CRISPR Cas9 Gene Editing CRISPR Library Screening Gene Knockout Cell Line -Knock in Cell Line - Cas12a – EDITGENE [editxor.com]
- 20. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]



- 21. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- To cite this document: BenchChem. [Application Note & Protocols: CRISPR-Cas9 Screen to Identify Genetic Modifiers of Brigatinib Sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378538#crispr-cas9-screen-to-identify-genetic-modifiers-of-brigatinib-c-sensitivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com